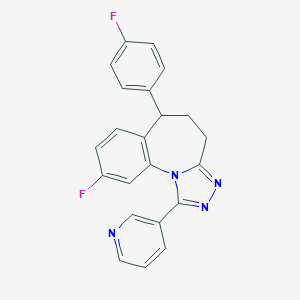
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has attracted attention due to its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves binding to the benzodiazepine site of GABA-A receptors. This binding leads to an increase in the affinity of GABA for its binding site on the receptor, resulting in an increase in the frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron. This hyperpolarization leads to a decrease in neuronal excitability, which can have anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- are primarily mediated through its interaction with GABA-A receptors. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It can also enhance the effects of other drugs that act on GABAergic neurotransmission, such as barbiturates and ethanol.
实验室实验的优点和局限性
The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in lab experiments include its high selectivity for the benzodiazepine site of GABA-A receptors, its potentiation of GABAergic neurotransmission, and its ability to enhance the effects of other drugs that act on GABAergic neurotransmission. However, its limitations include its potential for inducing sedation and its narrow therapeutic index, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the use of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in scientific research. One direction is to investigate its potential for treating anxiety, epilepsy, and sleep disorders in humans. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, this compound can be used to study the role of GABA-A receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Conclusion:
In conclusion, 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has potential applications in scientific research. Its selective binding to the benzodiazepine site of GABA-A receptors makes it a valuable tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further study in the field of neuroscience.
合成方法
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves the reaction of 4-(4-fluorophenyl)-6-(3-pyridinyl)-1,2,4-triazolo[4,3-a] benzazepine with 9-fluoro-5,6-dihydro-6-(4-fluorophenyl)-1-(3-pyridinyl)-2-(1H)-quinolinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure product with high yield.
科学研究应用
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- has a wide range of applications in scientific research. It is commonly used as a pharmacological tool to study the function of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to bind selectively to the benzodiazepine site of GABA-A receptors, leading to potentiation of GABAergic neurotransmission. This effect can be used to investigate the role of GABA-A receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and sleep disorders.
属性
CAS 编号 |
77796-15-7 |
|---|---|
产品名称 |
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- |
分子式 |
C22H16F2N4 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
9-fluoro-6-(4-fluorophenyl)-1-pyridin-3-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C22H16F2N4/c23-16-5-3-14(4-6-16)18-9-10-21-26-27-22(15-2-1-11-25-13-15)28(21)20-12-17(24)7-8-19(18)20/h1-8,11-13,18H,9-10H2 |
InChI 键 |
LIOUWBIBAYQJIE-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5 |
规范 SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



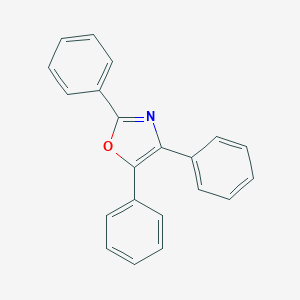
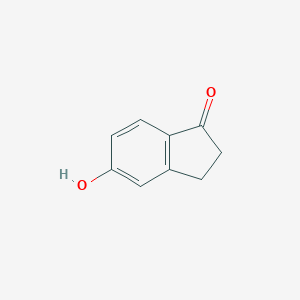
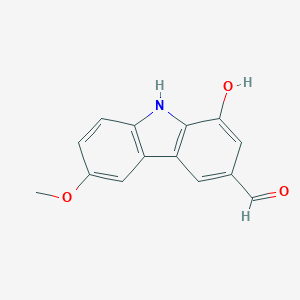
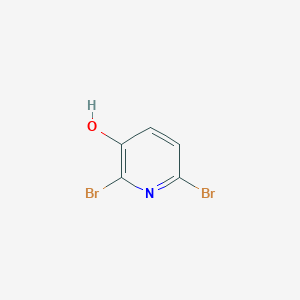


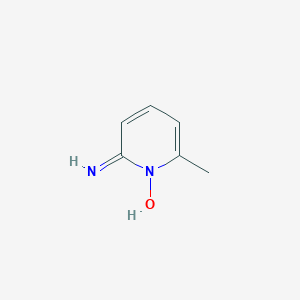
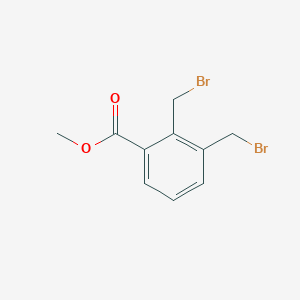
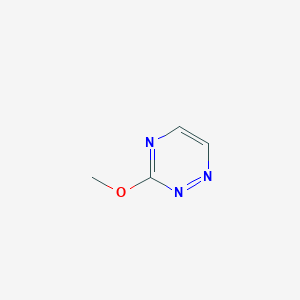
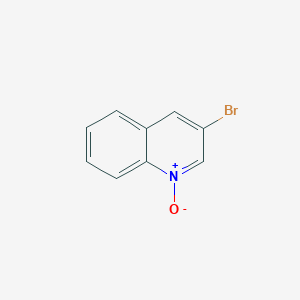
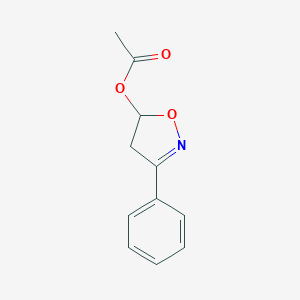

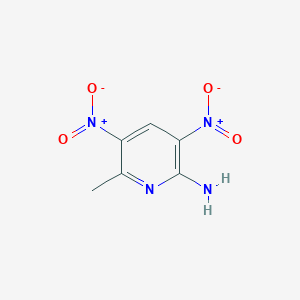
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)